molecular formula C8H8O2S B13275201 (2H-1,3-Benzodioxol-4-yl)methanethiol

(2H-1,3-Benzodioxol-4-yl)methanethiol

Cat. No.: B13275201
M. Wt: 168.21 g/mol
InChI Key: VXYVZJWLPVTLOR-UHFFFAOYSA-N
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Description

(2H-1,3-Benzodioxol-4-yl)methanethiol is a chemical compound with the molecular formula C8H8O2S and a molecular weight of 168.21 g/mol. It features a 1,3-benzodioxole core, which is a benzene ring fused with a methylenedioxy functional group . This core structure is found in numerous bioactive molecules and is significant in medicinal chemistry and pesticide development . The specific substitution with a methanethiol group at the 4-position makes this compound a valuable building block for researchers. It can be used in organic synthesis to create more complex molecules, particularly in the exploration of novel pharmaceuticals and agrochemicals. The presence of the thiol group allows for further functionalization, enabling its use in conjugation reactions and the synthesis of diverse chemical libraries for high-throughput screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

1,3-benzodioxol-4-ylmethanethiol

InChI

InChI=1S/C8H8O2S/c11-4-6-2-1-3-7-8(6)10-5-9-7/h1-3,11H,4-5H2

InChI Key

VXYVZJWLPVTLOR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC(=C2O1)CS

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Benzodioxole Core

The benzodioxole nucleus is typically synthesized through the cyclization of catechols with aldehydes or via methylenation reactions . One common approach involves:

  • Starting Material: 3,4-dihydroxybenzaldehyde or catechol derivatives.
  • Reaction Conditions: Condensation with formaldehyde or paraformaldehyde under acidic or basic conditions, often employing catalysts such as hydrochloric acid or p-toluenesulfonic acid.
  • Outcome: Formation of the benzodioxole ring via intramolecular cyclization, yielding (2H-1,3-Benzodioxol-4-yl) derivatives .

Step 2: Introduction of the Methanethiol Group

The key step involves converting the benzodioxole core into the (2H-1,3-Benzodioxol-4-yl)methanethiol :

  • Method: Nucleophilic substitution or addition reactions targeting the 4-position.
  • Reagents:
    • Formylation: Formaldehyde or paraformaldehyde to introduce a hydroxymethyl group at the 4-position.
    • Thiolation: The hydroxymethyl intermediate is then converted into the thiol via thiol substitution using thiolating agents such as hydrogen sulfide (H₂S) or thiourea derivatives under controlled conditions.
  • Reaction Conditions:
    • Hydrogen sulfide can be bubbled into the reaction mixture at low temperatures (~0°C) to selectively replace hydroxymethyl groups with thiol groups.
    • Alternatively, thiourea can be used in the presence of base, followed by hydrolysis to liberate the free thiol.

Representative Reaction Scheme:

Benzodioxole derivative + Formaldehyde → Hydroxymethylbenzodioxole
Hydroxymethylbenzodioxole + H₂S / Thiourea → this compound

Alternative Synthesis via Functionalization of Pre-formed Benzodioxole

  • Starting Material: Commercially available benzodioxole compounds.
  • Method:
    • Selective chloromethylation at the 4-position using paraformaldehyde and acid catalysts (e.g., zinc chloride).
    • The chloromethyl intermediate is then reduced to the thiol using thiourea or potassium hydrosulfide (KSH).

Reaction Conditions:

Step Reagent Conditions Notes
Chloromethylation Paraformaldehyde + HCl Reflux Selective at the 4-position
Thiolation KSH or Thiourea Heating at 80-120°C Converts chloromethyl to thiol

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield Advantages References
Hydroxymethylation + Thiolation Catechol derivatives Formaldehyde, H₂S / Thiourea Acidic, low temperature 60-75% High selectivity, straightforward ,
Chloromethylation + Thiolation Benzodioxole Paraformaldehyde, KSH Reflux, controlled pH 55-70% Widely used, scalable ,

Research Perspectives and Variations

Summary of Literature Findings

  • The synthesis of This compound is predominantly achieved through hydroxymethylation followed by thiol substitution, with yields generally ranging from 55% to 75% depending on conditions.
  • Alternative routes involve chloromethylation and subsequent thiolation, which are scalable and well-documented.
  • The choice of method depends on the availability of starting materials, desired purity, and scale.

Chemical Reactions Analysis

Types of Reactions

(2H-1,3-Benzodioxol-4-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Disulfides, sulfonic acids

    Substitution Products: Thioethers, thioesters

Scientific Research Applications

(2H-1,3-Benzodioxol-4-yl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2H-1,3-Benzodioxol-4-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially affecting enzyme activity and cellular processes. Additionally, the benzodioxole ring may interact with specific receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2H-1,3-Benzodioxol-4-yl)methanethiol with structurally or functionally related compounds, leveraging data from the provided evidence and inferred properties.

Methanethiol (CH3SH)

  • Structure : Simplest thiol, lacking aromatic substituents.
  • Role : Produced by P. gingivalis as a volatile biomarker for bacterial activity .
  • Key Differences :
    • The benzodioxol group in the target compound increases molecular complexity, likely enhancing lipophilicity and reducing volatility compared to methanethiol.
    • Methanethiol’s small size allows rapid diffusion, making it a biomarker, whereas the target compound’s bulkier structure may limit such applications.

(2-Benzoyl-4-methylphenyl) Benzoate

  • Structure : Aromatic ester with benzoyl and methyl substituents (C21H16O3; MW 316.35) .
  • Key Differences :
    • The target compound’s thiol group introduces higher polarity (PSA ≈ 60–70 Ų) compared to the benzoate’s PSA of 43.37 Ų .
    • LogP for the benzoate is 4.44, suggesting higher lipophilicity than the target compound (estimated LogP ≈ 2–3 due to the thiol’s polarity).

α2C-AR Agonists (Compounds A and B)

  • Structure : Benzoxazin-imidazole derivatives with urea linkages .
  • Unlike these α2C-AR agonists, which exhibit poor brain penetration due to polar groups, the target compound’s thiol and benzodioxol moieties might influence blood-brain barrier permeability differently.

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) LogP PSA (Ų) Key Functional Groups
Methanethiol 48.11 ~0.3 ~38 -SH
This compound* ~168.21 ~2–3 ~60–70 Benzodioxol, -SH
(2-Benzoyl-4-methylphenyl) benzoate 316.35 4.44 43.37 Benzoyl, ester
α2C-AR Agonists (Compound A/B) ~300–350† ~2–4‡ ~80–90‡ Benzoxazin, imidazole, urea

*Estimated values based on structural analogs. †Approximated from similar drug-like molecules . ‡Inferred from substituent contributions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2H-1,3-Benzodioxol-4-yl)methanethiol in laboratory settings?

  • Methodology : The compound can be synthesized via nucleophilic substitution or catalytic thiolation. For benzodioxol-containing analogs, coupling reactions involving benzodioxol intermediates (e.g., 1,3-benzodioxol-4-ylmethanol) with thiolating agents like hydrogen sulfide or thiourea derivatives are effective. Optimize reaction conditions (e.g., temperature: 80–120°C, acidic/basic catalysts) to enhance yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is recommended .
  • Data Consideration : Monitor reaction progress using TLC or GC-MS. For example, intermediates like 3-(2H-1,3-benzodioxol-4-yl)propanoic acid (CAS 20974-68-9) show distinct NMR peaks (δ 6.8–7.2 ppm for aromatic protons) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Compare experimental 1^1H/13^{13}C NMR shifts with computational predictions (e.g., δ 2.5–3.0 ppm for -SCH3_3 protons; δ 100–150 ppm for benzodioxol carbons) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS m/z 196 [M+^+]) and fragmentation patterns .
  • X-ray Crystallography : Refine structures using SHELX or WinGX/ORTEP for anisotropic displacement modeling and hydrogen bonding analysis .

Q. What safety protocols are critical for handling this compound in lab settings?

  • Methodology : Use fume hoods, nitrile gloves, and eye protection. Store in sealed containers under inert gas (N2_2/Ar) to prevent oxidation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Monitor airborne concentrations via gas chromatography .

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